molecular formula C10H18N2O2S B054989 (R)-tert-Butyl 2-carbamothioylpyrrolidine-1-carboxylate CAS No. 117175-41-4

(R)-tert-Butyl 2-carbamothioylpyrrolidine-1-carboxylate

Cat. No.: B054989
CAS No.: 117175-41-4
M. Wt: 230.33 g/mol
InChI Key: KPAOKCBKJXBXNI-SSDOTTSWSA-N
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Description

(R)-tert-Butyl 2-carbamothioylpyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C10H18N2O2S and its molecular weight is 230.33 g/mol. The purity is usually 95%.
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Scientific Research Applications

Asymmetric Synthesis and Stereochemistry

(R)-tert-Butyl 2-carbamothioylpyrrolidine-1-carboxylate is instrumental in the field of asymmetric synthesis, where its utilization has led to the development of chiral molecules with specific stereochemistry. For instance, its derivatives have been used in the asymmetric synthesis of polyfluoroalkylated prolinols, showcasing its role in facilitating highly stereoselective reductions and contributing to the exploration of chiral chemistry and synthesis strategies (Funabiki et al., 2008). Furthermore, the determination of absolute configuration of chiral compounds, such as N-CBZ-3-fluoropyrrolidine-3-methanol, through vibrational circular dichroism and subsequent conversion to its derivatives highlights the compound's relevance in confirming stereochemical outcomes of synthetic procedures (Procopiou et al., 2016).

Crystal Structure Analysis

The compound's derivatives have also played a critical role in crystallography studies, helping in the understanding of molecular structures and interactions. For example, the synthesis and crystal structure analysis of tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate provided insights into its crystalline form and intermolecular hydrogen bonding, enriching our understanding of molecular packing and structure-function relationships in organic compounds (Naveen et al., 2007).

Chemical Synthesis and Methodology Development

This chemical entity has been fundamental in developing novel synthetic methodologies and intermediates for further chemical transformations. Research has demonstrated its utility in generating new compounds through various chemical reactions, including Diels-Alder reactions, nitrile anion cyclization, and the formation of complex structures useful in medicinal chemistry and material science. For example, its role in the efficient synthesis of ruthenium complexes highlights its importance in catalysis and the development of materials with potential applications in electronics and photonics (Rau et al., 2004).

Enantioselective Catalysis

Furthermore, this compound and its derivatives have been pivotal in enantioselective catalysis, offering pathways to synthesize chiral molecules with high selectivity. Such synthetic approaches are invaluable in the pharmaceutical industry, where the enantiomeric purity of drug molecules can significantly impact their efficacy and safety (Chung et al., 2005).

Safety and Hazards

This compound is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety precautions include wearing protective gloves, clothing, and eye/face protection . If it gets in the eyes, rinse cautiously with water for several minutes .

Properties

IUPAC Name

tert-butyl (2R)-2-carbamothioylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2S/c1-10(2,3)14-9(13)12-6-4-5-7(12)8(11)15/h7H,4-6H2,1-3H3,(H2,11,15)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPAOKCBKJXBXNI-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H]1C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.